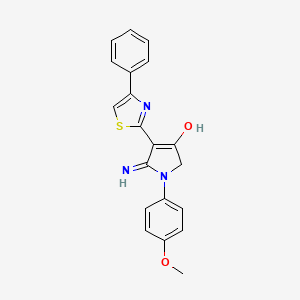
1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine, also known as AMDP, is a piperazine derivative that has been extensively studied for its potential applications in scientific research. This compound has shown promise in various fields of study, including neuroscience, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine has been studied extensively for its potential applications in various fields of scientific research. In neuroscience, it has been used as a tool to study the effects of serotonin on neuronal activity. 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine has also been investigated for its potential use as a therapeutic agent for various neurological disorders such as depression and anxiety.
In pharmacology, 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine has been used as a reference compound to study the activity of other piperazine derivatives. It has also been investigated for its potential use as an antipsychotic agent.
In medicinal chemistry, 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine has been used as a starting material to synthesize other piperazine derivatives with potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine is not fully understood. However, it is known to interact with serotonin receptors, specifically the 5-HT2A receptor. 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine has been shown to act as a partial agonist at this receptor, meaning that it can activate the receptor to some extent but not fully. This interaction with the 5-HT2A receptor is believed to be responsible for the compound's effects on neuronal activity and potential therapeutic applications.
Biochemical and Physiological Effects:
1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine can increase the release of serotonin in the brain. This effect is believed to be responsible for the compound's potential therapeutic applications in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine in lab experiments is its well-established synthesis method. This allows for the easy and reliable production of the compound. Additionally, 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine has been extensively studied, and its effects and potential applications are well-documented.
One limitation of using 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine in lab experiments is its potential toxicity. While the compound has not been shown to be highly toxic, caution should be taken when handling it. Additionally, the exact mechanism of action of 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine is not fully understood, which may limit its potential applications in some fields of study.
Zukünftige Richtungen
There are many potential future directions for the study of 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine. One area of interest is the development of more potent and selective piperazine derivatives for use as therapeutic agents. Additionally, further investigation into the mechanism of action of 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine may lead to a better understanding of its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine involves the reaction of 1-(9-anthrylmethyl)piperazine with 2,5-dimethylphenyl magnesium bromide. This reaction yields 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine as a white solid, which can be purified using various methods such as recrystallization or column chromatography. The purity and yield of the compound can be determined using analytical techniques such as NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
1-(anthracen-9-ylmethyl)-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2/c1-20-11-12-21(2)27(17-20)29-15-13-28(14-16-29)19-26-24-9-5-3-7-22(24)18-23-8-4-6-10-25(23)26/h3-12,17-18H,13-16,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGHFCWCQHRERN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Anthracen-9-ylmethyl)-4-(2,5-dimethylphenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-({3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-hydroxypropoxy]benzyl}amino)ethyl]-2-piperidinone](/img/structure/B6120108.png)
![2-{1-[2-(1,3-benzothiazol-2-yl)hydrazino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6120113.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-methoxypropanamide](/img/structure/B6120116.png)
![N-[2-(2-ethyl-7-methoxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)ethyl]-2-methoxynicotinamide](/img/structure/B6120117.png)
![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B6120125.png)
![7-(3,5-dimethylphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6120128.png)

![N-cyclopentyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6120140.png)

![N-allyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-2-propyn-1-ylacetamide](/img/structure/B6120171.png)
![1-(4-fluorophenyl)-4-{1-[3-(4-methylphenyl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6120174.png)

![2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-morpholinyl)ethyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6120178.png)
![2-[1-({1-[(5-ethyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6120181.png)